molecular formula C14H23N B13078248 [(2,4-Dimethylphenyl)methyl](3-methylbutyl)amine

[(2,4-Dimethylphenyl)methyl](3-methylbutyl)amine

Cat. No.: B13078248
M. Wt: 205.34 g/mol
InChI Key: XMZDAEATWRVKEB-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)methylamine is a secondary amine characterized by a 2,4-dimethylphenyl group attached to a methylene bridge and a branched 3-methylbutyl chain. The molecular formula is C₁₄H₂₃N (MW: 205.34 g/mol). The 2,4-dimethyl substitution on the aromatic ring introduces steric hindrance and electron-donating effects, which may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C14H23N/c1-11(2)7-8-15-10-14-6-5-12(3)9-13(14)4/h5-6,9,11,15H,7-8,10H2,1-4H3

InChI Key

XMZDAEATWRVKEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCCC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)methylamine typically involves the reaction of 2,4-dimethylbenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (2,4-Dimethylphenyl)methylamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)methylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

(2,4-Dimethylphenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Aromatic Substituents Amine Side Chain Molecular Weight (g/mol) Key Properties/Applications
(2,4-Dimethylphenyl)methylamine C₁₄H₂₃N 2,4-dimethylphenyl 3-methylbutyl (branched) 205.34 High lipophilicity; potential CNS activity
(2-Ethoxyphenyl)methylamine C₁₄H₂₃NO 2-ethoxyphenyl 3-methylbutyl (branched) 221.34 Increased polarity due to ethoxy group; possible altered receptor binding
[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one C₂₆H₂₄N₂O₂ 4-methylphenyl (twice) Coumarin-linked imine 396.48 Fluorescent properties; antimicrobial activity
Amitraz (N-methylbis(2,4-xylyliminomethyl)amine) C₁₉H₂₃N₃ 2,4-dimethylphenyl (twice) Methanimidamide-linked imines 293.42 Acaricide/insecticide; acts via octopamine receptor disruption
4-Methylpentan-2-amine (1,3-Dimethylbutylamine) C₆H₁₅N N/A Linear 4-methylpentyl 101.19 Stimulant; listed in prohibited substances

Key Structural and Functional Insights

Aromatic Substituent Effects: The 2,4-dimethylphenyl group in the target compound and Amitraz provides steric bulk and electron-donating methyl groups, enhancing stability and lipophilicity. 4-Methylbenzyl derivatives () demonstrate how methyl positioning affects conjugation in chromenone systems, influencing photophysical properties .

Amine Side Chain Modifications :

  • The 3-methylbutyl chain in the target compound offers branching, which may reduce metabolic oxidation compared to linear chains (e.g., 4-methylpentan-2-amine in ). Branched chains often enhance bioavailability by resisting enzymatic degradation .
  • Imidazole-containing analogs () exhibit higher molecular weights (~243 g/mol) and basicity due to the heterocycle, which could enhance interactions with biological targets like enzymes or receptors .

Biological Activity Correlations: Amitraz’s methanimidamide linkage between two 2,4-dimethylphenyl groups is critical for its pesticidal activity, acting as an octopamine receptor agonist in insects . Coumarin-linked amines () highlight the role of fused ring systems in expanding functionality, such as fluorescence for tracking or antimicrobial effects .

Physicochemical Properties :

  • Lipophilicity : The target compound’s logP (estimated ~3.5) likely exceeds ethoxy-substituted analogs (logP ~2.8) due to methyl groups’ hydrophobicity. This property impacts blood-brain barrier penetration and tissue distribution .
  • Acid Stability : Analogous trityl-protected amines () show sensitivity to acidic conditions, suggesting the target compound may require stabilization for oral administration .

Biological Activity

(2,4-Dimethylphenyl)methylamine is an organic compound classified as an amine, characterized by its unique structural features that influence its biological activity. The compound's molecular formula is C14H23N, and it has garnered interest for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Structural Characteristics

The compound consists of a 2,4-dimethylphenyl group linked to a 3-methylbutylamine moiety. This specific arrangement contributes to its steric and electronic properties, making it a candidate for various biological interactions.

Property Details
Molecular Formula C14H23N
Molecular Weight 205.34 g/mol
IUPAC Name N-[(2,4-dimethylphenyl)methyl]-3-methylbutan-1-amine

Research indicates that (2,4-Dimethylphenyl)methylamine may exhibit significant biological activity through various mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It has the potential to bind to various receptors, which can alter signaling pathways crucial for cellular function.

Antimicrobial Activity

Studies have shown that (2,4-Dimethylphenyl)methylamine exhibits antimicrobial properties. Its effectiveness against certain bacterial strains suggests a mechanism involving disruption of microbial cell membranes or inhibition of essential metabolic processes.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Preliminary findings indicate that it may inhibit the growth of specific fungal species, potentially through similar mechanisms as those observed in bacterial interactions.

Case Studies and Research Findings

  • Anticancer Potential : A recent study explored the effects of structurally similar compounds on cancer cell lines. Compounds with similar amine structures demonstrated varying degrees of cytotoxicity against different cancer types. For instance, a derivative exhibited an IC50 value of 0.3 μM against leukemia cells, indicating strong antiproliferative activity .
  • Mechanistic Insights : Research into related compounds has highlighted the importance of specific substituents on the phenyl ring in modulating biological activity. For example, methyl substitutions have been shown to enhance binding affinity to target enzymes .
  • Therapeutic Applications : The unique structure of (2,4-Dimethylphenyl)methylamine positions it as a potential building block for drug synthesis. Its ability to interact with biological targets could lead to the development of novel therapeutic agents .

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